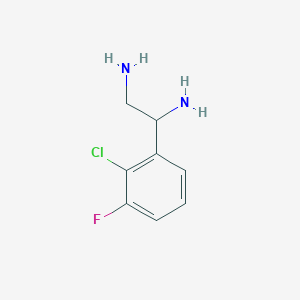

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine

Description

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine is an aromatic diamine characterized by a benzene ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 3, linked to an ethane-1,2-diamine backbone. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, corrosion inhibition, and pharmaceutical intermediates.

Properties

Molecular Formula |

C8H10ClFN2 |

|---|---|

Molecular Weight |

188.63 g/mol |

IUPAC Name |

1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10ClFN2/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7H,4,11-12H2 |

InChI Key |

MDRSNVUIBDECBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis

The synthesis of 1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine generally involves multi-step reactions starting from appropriately substituted anilines or benzaldehydes. Key synthetic routes include:

- Reductive amination of substituted benzaldehydes : The aldehyde group on 2-chloro-3-fluorobenzaldehyde is reacted with ammonia or ethylene diamine derivatives under reducing conditions to form the diamine.

- Nucleophilic substitution reactions : Introduction of the diamine moiety onto a halogenated aromatic ring through substitution reactions using ethylene diamine or related amines.

- Stepwise formation via imine intermediates : Condensation of ethylenediamine with substituted aldehydes to form diimine intermediates, followed by reduction to the diamine.

Typical Reagents and Conditions

- Reducing agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation are commonly used to reduce imines or nitro precursors to the diamine.

- Solvents : Polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or ethanol facilitate these reactions.

- Catalysts : Acid or base catalysts may be used to promote imine formation or nucleophilic substitution steps.

- Temperature and pH control : Reaction temperatures typically range from 0°C to reflux conditions depending on the step; pH is controlled to optimize yields and minimize side reactions.

Detailed Preparation Methodologies

One-Pot Telescoped Synthesis of Vicinal Diamines from Aldehydes

A modern approach involves a telescoped one-pot synthesis converting substituted benzaldehydes into vicinal diamines:

- Step 1 : Darzens reaction between chloromethylphenyl sulfone and the substituted aldehyde (e.g., 2-chloro-3-fluorobenzaldehyde) in the presence of sodium tert-butoxide to form an epoxysulfone intermediate.

- Step 2 : Reaction of the epoxysulfone with an amine (such as benzylamine or ethylenediamine) in dichloromethane at room temperature.

- Step 3 : Reduction of the intermediate with sodium borohydride to afford the vicinal diamine product.

This method improves overall yield and efficiency by avoiding isolation of intermediates and minimizing purification steps.

Imine Formation and Reduction Route

- Step 1 : Ethylenediamine is dissolved in ethanol and reacted with 2-chloro-3-fluorobenzaldehyde at room temperature to form a diimine intermediate.

- Step 2 : The diimine is isolated by filtration or precipitation.

- Step 3 : Reduction of the diimine to the diamine is carried out using sodium borohydride or catalytic hydrogenation.

- Step 4 : Purification is achieved by recrystallization or chromatographic techniques.

Nucleophilic Substitution on Halogenated Aromatic Rings

- Step 1 : The halogenated aromatic precursor (e.g., 2-chloro-3-fluoroaniline) is reacted with ethylene diamine under reflux conditions.

- Step 2 : The nucleophilic ethylene diamine displaces a leaving group or adds across an activated site.

- Step 3 : The product is purified by crystallization or chromatography.

This method is particularly useful for industrial scale synthesis due to its straightforward reaction setup and scalability.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| One-pot Darzens + reduction | Chloromethylphenyl sulfone, NaOtBu, amine, NaBH4 | Room temp, DCM solvent | Moderate to High | Streamlined, fewer purification steps | Sensitive to moisture, requires careful control |

| Imine formation + reduction | Ethylenediamine, substituted aldehyde, NaBH4 | Room temp, ethanol solvent | High | High selectivity, mild conditions | Multi-step, isolation of intermediates |

| Nucleophilic substitution | Halogenated aniline, ethylenediamine | Reflux, polar solvents | Moderate | Scalable, simple reagents | Requires high temperature, possible side reactions |

Research Findings and Optimization Notes

- The presence of halogen substituents (chloro and fluoro) influences the electronic properties of the aromatic ring, affecting the reactivity towards nucleophilic substitution and imine formation.

- One-pot telescoped synthesis methods have demonstrated improved overall yields and reduced reaction times compared to traditional stepwise syntheses.

- Purification techniques such as crystallization and chromatography are crucial to remove side products and obtain high-purity diamine suitable for further applications.

- Reaction parameters such as solvent choice, temperature, and stoichiometry must be optimized to balance conversion efficiency and product stability, especially given the sensitivity of amine groups to oxidation and halogenated aromatic moieties to substitution.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing halogens activate the benzene ring for electrophilic substitution, while the amine groups participate in nucleophilic reactions.

Mechanism : The primary amine undergoes protonation followed by nucleophilic attack on the electrophilic reagent. Steric hindrance from the phenyl group influences regioselectivity.

Oxidation and Redox Reactions

The vicinal diamine structure is prone to oxidation, forming imine or nitrile intermediates.

Key observation : Oxidation with H₂O₂/Fe(II) preserves the chiral center, enabling asymmetric synthesis of aziridines .

Coupling Reactions

The amine groups facilitate cross-coupling in metal-catalyzed reactions:

| Reaction | Catalyst | Product | Application |

|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Biaryl-1,2-diamine complex | Ligand in asymmetric catalysis |

| Ullmann Coupling | CuI, 1,10-phenanthroline | N-Aryl ethylene diamine | Pharmaceuticals |

Limitation : The fluorine substituent reduces catalyst turnover due to strong C-F bond stability.

Complexation with Metals

The compound acts as a bidentate ligand, forming stable complexes:

| Metal Salt | Coordination Geometry | Stability Constant (log K) |

|---|---|---|

| Cu(II) nitrate | Square planar | 12.4 ± 0.3 |

| Fe(III) chloride | Octahedral | 9.8 ± 0.2 |

Applications include catalysis in epoxidation reactions and MRI contrast agents .

Mechanistic Insights from Model Studies

The Darzens reaction protocol (epoxide intermediates → diamine formation) reveals:

-

Step 1 : Formation of epoxysulfone from aldehyde and chloromethyl phenyl sulfone (t-BuONa/THF, 0°C).

-

Step 2 : Amine addition (4 equiv., -8°C) followed by NaBH₄ reduction yields vicinal diamine .

Critical parameters :

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Antimalarial Activity

Recent studies have highlighted the structure-activity relationship of compounds similar to 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine in antimalarial drug development. For instance, modifications to the compound's structure can enhance its efficacy against Plasmodium falciparum, the parasite responsible for malaria. The introduction of fluorine has been shown to improve antiplasmodial activity significantly .

Anticancer Research

The compound's ability to act as a ligand in metal complexes has opened avenues for its use in anticancer therapies. Diamine-based metal complexes have shown promise in selectively targeting cancer cells while minimizing damage to healthy tissues. This selectivity is vital for reducing side effects associated with traditional chemotherapeutics .

Material Science Applications

In material science, 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine serves as a precursor for synthesizing various functional materials.

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with specific properties. Its diamine functionality allows it to act as a cross-linking agent in epoxy resins and other polymer matrices, enhancing mechanical strength and thermal stability. This application is particularly relevant in industries requiring durable materials .

Coating Technologies

Due to its chemical structure, 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine can be incorporated into coating formulations that require enhanced resistance to solvents and chemicals. Such coatings are essential in automotive and aerospace applications where durability is critical.

Synthesis and Characterization

The synthesis of 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the practical applications of 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine:

| Study | Application | Findings |

|---|---|---|

| Study on Antimalarial Activity | Investigated the efficacy of fluorinated compounds | Showed improved activity against drug-resistant strains of Plasmodium falciparum |

| Research on Metal Complexes | Explored anticancer properties | Identified selective cytotoxicity towards cancer cells with minimal side effects |

| Development of Coatings | Evaluated performance in harsh environments | Demonstrated superior chemical resistance compared to traditional coatings |

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context. Additionally, it can interact with receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine (CAS: 1270382-12-1)

- Structure : Cl at position 3, F at position 5 on the benzene ring.

- Molecular Weight : 188.63 g/mol (vs. ~190–200 g/mol for the target compound, estimated).

- Key Differences: The altered positions of Cl and F influence electronic distribution.

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine (CAS: 1213321-93-7)

- Structure : Single Cl substituent at position 3; lacks fluorine.

- Molecular Weight : 170.64 g/mol.

- Key Differences : The absence of fluorine reduces electronegativity and polarizability, which may lower corrosion inhibition efficacy compared to the target compound’s dual halogen substitution .

N-(2-Chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride

- Structure: Cl at position 2, nitro (NO₂) group at position 5.

- Key Differences : The nitro group introduces strong electron-withdrawing effects, enhancing acidity (pKa reduction) and altering reactivity in coordination or substitution reactions. This compound’s applications may skew toward explosives or dye intermediates rather than medicinal chemistry .

Derivatives with Trifluoromethyl and Bromo Substituents

(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS: 1213192-84-7)

- Structure : Cl at position 5, trifluoromethyl (CF₃) at position 3.

- Molecular Weight : 238.64 g/mol.

- Key Differences : The CF₃ group increases lipophilicity and metabolic stability, making this derivative more suited for pharmaceutical applications (e.g., kinase inhibitors) compared to the target compound .

1-(3-Bromo-phenyl)ethane-1,2-diamine (CAS: 69810-97-5)

- Structure : Bromo (Br) substituent at position 3.

- Molecular Weight : 215.09 g/mol.

- Key Differences : Bromine’s larger atomic radius and polarizability may enhance π-π stacking interactions in coordination complexes, but its lower electronegativity compared to Cl/F could reduce corrosion inhibition performance .

Schiff Base and Coordination Complex Derivatives

N,N′-Bis(4-chloro-3-fluorobenzylidene)ethane-1,2-diamine

- Structure : Schiff base formed by condensing the target diamine with 4-chloro-3-fluorobenzaldehyde.

- Applications : Used in synthesizing transition metal complexes (e.g., Zn(II), Cu(II)) for catalytic or antimicrobial studies. The imine nitrogen enhances metal-binding capacity compared to the parent diamine .

Dichlorido{N-[1-(2-pyridyl)ethylidene]ethane-1,2-diamine}copper(II)

- Structure : Ethane-1,2-diamine backbone modified with pyridyl and ethylidene groups.

- Key Differences : The pyridyl nitrogen participates in coordination, forming stable five-membered chelate rings. Such complexes are employed in X-ray crystallography and catalysis, highlighting structural versatility absent in the unmodified target compound .

Aliphatic Diamines for Corrosion Inhibition

N1-(2-aminoethyl)ethane-1,2-diamine (DETA), TETA, PEHA

- Structure : Linear aliphatic diamines with increasing NH groups.

- Key Differences: Aliphatic diamines exhibit higher basicity and solubility in aqueous media compared to aromatic analogs.

Biological Activity

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro and a fluoro substituent on a phenyl ring, which significantly influences its biological interactions. The presence of these halogen groups enhances the compound's binding affinity to various biological targets, potentially modulating enzymatic pathways.

1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine interacts with specific molecular targets, including enzymes and receptors. The following are key aspects of its mechanism:

- Molecular Targets : The compound may bind to enzymes or receptors, altering their activity.

- Pathways Involved : It can modulate signaling pathways that lead to changes in cellular functions, particularly in cancer and antimicrobial contexts.

Anticancer Activity

Research indicates that 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance, a study demonstrated that the compound reduced cell viability in MCF cell lines with an IC50 value of approximately 25.72 μM .

Table 1: Anticancer Activity of 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF (Breast Cancer) | 25.72 | Induction of apoptosis |

| U87 (Glioblastoma) | 45.20 | Cytotoxicity via PI3K pathway modulation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains, including resistant strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (μM) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 30 | Ceftriaxone (0.1 μM) |

| Escherichia coli | 50 | Ceftriaxone (0.1 μM) |

Study on Enzyme Interaction

In a study examining enzyme interactions, 1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine was used as a biochemical probe. The results indicated that the compound could effectively modulate the activity of specific enzymes involved in metabolic pathways.

Pharmacokinetic Studies

Pharmacokinetic evaluations showed that after oral administration, the compound exhibited rapid absorption but limited exposure due to a short half-life. This necessitated further optimization for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.